4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-13-9-11-14(12-10-13)19-17-7-3-2-5-15(17)16-6-4-8-18(16)19/h2-3,5,7,9-12,16,18H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFOEGFWKUBPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The synthesis begins with the reaction of the hexahydrocyclopenta[b]indole precursor (compound 1 ) and 1-bromo-4-methylbenzene (p-bromotoluene) in the presence of:
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂, 0.28 mmol)
-
Ligand : (t-Bu)₃PHBF₄ (0.48 mmol)
-
Base : Sodium tert-butoxide (NaO-t-Bu, 13.3 mmol)
-
Solvent : Toluene (120 mL)
The mixture is refluxed under an argon atmosphere for 12 hours, after which it is cooled, filtered, and purified via silica gel chromatography (eluent: hexane/ethyl acetate = 150:1). This method achieves a 70% yield of the target compound.
Mechanistic Insights
The reaction proceeds through a standard catalytic cycle for Buchwald-Hartwig amination:
-
Oxidative Addition : Pd(0) inserts into the C–Br bond of p-bromotoluene.
-
Ligand Exchange : The hexahydrocyclopenta[b]indole amine coordinates to Pd.
-
Deprotonation : NaO-t-Bu removes the N–H proton, forming a Pd–N intermediate.
-
Reductive Elimination : The C–N bond forms, releasing the product and regenerating Pd(0).
The bulky (t-Bu)₃PHBF₄ ligand prevents Pd aggregation and enhances catalytic efficiency by stabilizing the active Pd species.
Alternative Synthetic Approaches and Derivatives
While the palladium-catalyzed method is predominant, other strategies have been explored for related cyclopenta[b]indole derivatives, offering insights into potential variations for the target compound.
Bromination and Functionalization
A Frontiers study describes the bromination of this compound using N-bromosuccinimide (NBS) in acetone. Although this step generates a brominated derivative (7-bromo-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole), it highlights the reactivity of the indole core, enabling further functionalization for drug discovery applications.
Optimization of Reaction Parameters
Key factors influencing the efficiency of the palladium-catalyzed synthesis include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Higher loadings reduce cost efficiency |
| Ligand Ratio | 1.7:1 (Ligand:Pd) | Prevents Pd aggregation |
| Solvent | Toluene | High boiling point aids reflux |
| Reaction Time | 12 hours | Shorter times risk incomplete coupling |
| Purification | Hexane/EtOAc (150:1) | Removes unreacted starting materials |
The use of an inert argon atmosphere is critical to prevent catalyst oxidation.
Characterization and Analytical Data
The successful synthesis of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy:
¹H NMR (400 MHz, CDCl₃)
-
δ 7.16 (s, 4H) : Aromatic protons of the p-tolyl group.
-
δ 7.10–6.68 (m, 3H) : Indole ring protons.
-
δ 4.47 (td, 1H) : N–CH proton of the hexahydro ring.
-
δ 2.32 (s, 3H) : Methyl group of the p-tolyl substituent.
Industrial and Scalability Considerations
Scaling the palladium-catalyzed method requires addressing:
-
Catalyst Cost : Pd(OAc)₂ is expensive, necessitating efficient recycling.
-
Ligand Availability : (t-Bu)₃PHBF₄ may require custom synthesis.
-
Solvent Volume : Toluene usage on large scales demands recovery systems.
Despite these challenges, the method’s robustness and high yield make it viable for pilot-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Structural Features
The compound consists of a hexahydrocyclopenta[b]indole core with a para-tolyl substituent. This configuration contributes to its stability and reactivity in various chemical processes.
Anticancer Research
Recent studies have highlighted the anticancer properties of 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Key Findings
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 18.67 | Induces apoptosis |
| Study B | HCT-116 (Colorectal) | 16.78 | Cell cycle arrest |
| Study C | HeLa (Cervical) | 14.31 | Inhibits key kinases |
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various pathways.
- Inhibition of Kinases : It inhibits key protein kinases involved in cancer proliferation, such as EGFR and CDK2.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, effectively halting cancer cell division.
Case Study 1: MCF-7 Cells
A study investigated the effects of the compound on MCF-7 breast cancer cells. Treatment resulted in a significant reduction in cell viability (IC50 = 18.67 μM), with apoptosis identified as the primary mechanism for cytotoxicity.
Case Study 2: HCT-116 Cells
Another study focused on HCT-116 colorectal cancer cells and demonstrated that the compound could induce cell cycle arrest at the G2/M phase with an IC50 value of 16.78 μM, linked to the inhibition of cyclin-dependent kinases.
Synthesis of Advanced Materials
This compound is also explored for its utility in synthesizing organic dye-sensitized solar cells (DSSCs). Its structural features make it an attractive candidate for developing donor–π spacer–acceptor (D–π–A) type dyes.
Research Insights
- Dyes incorporating this compound have shown promise in enhancing the photovoltaic properties of DSSCs.
- The integration of electron-rich groups like thiophene improves the efficiency and stability of these solar cells.
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or proteins, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is part of a broader class of hexahydrocyclopenta[b]indole derivatives. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Table 2: Photovoltaic Performance Comparison
Pharmaceutical Potential
The compound’s bioactivity is enhanced through functionalization:
- Anti-Cancer Activity : Structural analogs with substituents like diphenylvinyl or carbaldehyde groups show improved binding to biological targets .
- Synthetic Versatility : Derivatives such as ethyl-1-((N,4-dimethylphenyl)sulfonamido)-hexahydrocyclopenta[b]indole-3-carboxylate (PCE intermediates) are synthesized via annulation reactions, enabling drug discovery pipelines .
Derivatives and Modifications
- Electron-Withdrawing Groups : Substitution with sulfonamide or trifluoromethyl groups (e.g., in N-(anthracenyl) derivatives) enhances stability and bioactivity .
- Steric Effects : Bulky substituents (e.g., diphenylvinyl) reduce solubility but improve thermal stability, relevant for material sciences .
Biological Activity
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C19H19N
- Molecular Weight : 277.4 g/mol
- CAS Number : 273220-35-2
The structure of the compound features a cyclopenta[b]indole core with a p-tolyl substituent, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including anticancer and anti-inflammatory effects. Below is a summary of key findings from recent studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
-
Cell Line Studies :
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- For example, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent activity in inhibiting tumor growth.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties:
- Cytokine Inhibition : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways.
Study 1: Antitumor Efficacy
A recent study published in Molecules assessed the efficacy of this compound in xenograft models. The results indicated:
- Tumor Volume Reduction : Significant reduction in tumor volume compared to control groups.
- Survival Rates : Enhanced survival rates among treated subjects.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Average Tumor Volume (cm³) | 250 | 120 |
| Survival Rate (%) | 40 | 80 |
Study 2: Inflammatory Response Modulation
In a study focusing on inflammatory diseases:
- The compound was administered to mice with induced inflammation.
- Results showed a reduction in paw swelling and inflammatory markers.
| Treatment | Paw Swelling (mm) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 10 | 300 |
| Compound Treatment | 5 | 150 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
